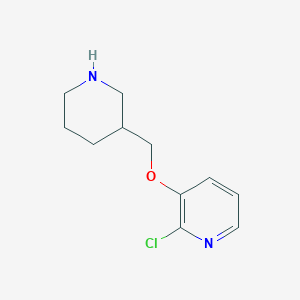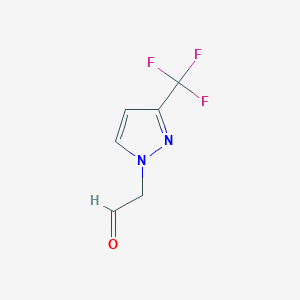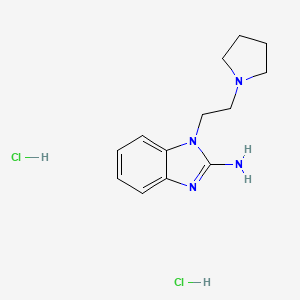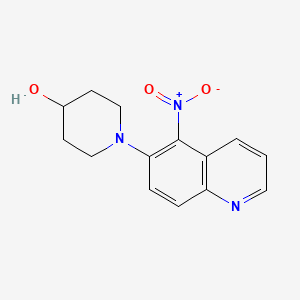
1-(5-硝基喹啉-6-基)哌啶-4-醇
描述
1-(5-Nitroquinolin-6-YL)piperidin-4-OL is an organic compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound contains two key functional groups: a nitroquinoline and a piperidinol. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
科学研究应用
1-(5-Nitroquinolin-6-YL)piperidin-4-OL has several scientific research applications:
作用机制
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It is known that the nitro group on the quinoline ring can be susceptible to nucleophilic aromatic substitution reactions, where a nucleophile displaces the nitro group. Additionally, the piperidinol group can act as a Brønsted-Lowry acid or base, depending on the reaction conditions.
生化分析
Biochemical Properties
1-(5-Nitroquinolin-6-YL)piperidin-4-OL plays a significant role in various biochemical reactions. The nitro group in its structure can participate in redox reactions, potentially influencing the compound’s biological activity. The piperidinol group can act as a hydrogen bond donor and acceptor, affecting the molecule’s solubility and interactions with other molecules. This compound interacts with enzymes, proteins, and other biomolecules, forming hydrogen bonds and other non-covalent interactions that can modulate their activity and function .
Cellular Effects
1-(5-Nitroquinolin-6-YL)piperidin-4-OL has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL involves its binding interactions with biomolecules. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The piperidinol group can form hydrogen bonds with proteins and enzymes, modulating their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Toxic or adverse effects may be observed at high doses, including oxidative stress and cellular damage .
Metabolic Pathways
1-(5-Nitroquinolin-6-YL)piperidin-4-OL is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The nitro group can participate in redox reactions, while the piperidinol group can form hydrogen bonds with enzymes, modulating their activity. These interactions can lead to changes in metabolic pathways and the regulation of gene expression .
Transport and Distribution
Within cells and tissues, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility and interactions with cellular components can influence its localization and accumulation. These factors can affect the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes .
准备方法
The synthesis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL involves multiple steps. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
化学反应分析
1-(5-Nitroquinolin-6-YL)piperidin-4-OL undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted quinoline derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
1-(5-Nitroquinolin-6-YL)piperidin-4-OL can be compared with other similar compounds, such as:
1-(5-Nitroquinolin-8-YL)piperidin-4-OL: This compound has a similar structure but differs in the position of the nitro group.
1-(5-Nitroquinolin-6-YL)piperidin-4-OL derivatives: Various derivatives can be synthesized by modifying the functional groups on the quinoline or piperidinol moieties.
属性
IUPAC Name |
1-(5-nitroquinolin-6-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12-11(2-1-7-15-12)14(13)17(19)20/h1-4,7,10,18H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUXRLNHGBRMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674820 | |
| Record name | 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-89-5 | |
| Record name | 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


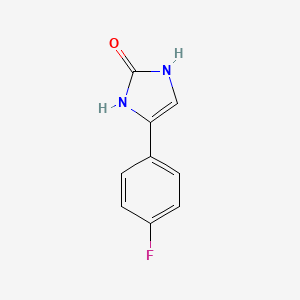
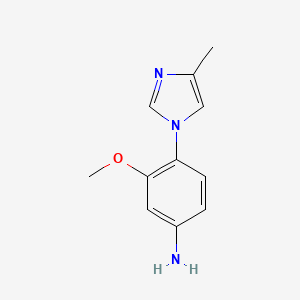
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)
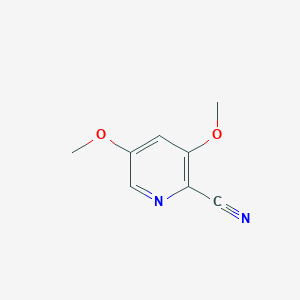
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)
![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)
![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)

